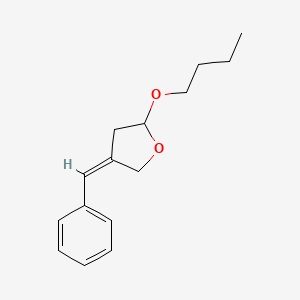

(Z)-4-Benzylidene-2-butoxytetrahydrofuran

Description

Contextual Significance of Tetrahydrofuran (B95107) Scaffolds in Advanced Organic Synthesis

The tetrahydrofuran (THF) ring is a five-membered saturated oxygen heterocycle that is a core structural feature in a vast number of biologically active natural products. chemistryviews.orgresearchgate.net This ubiquity has made the synthesis of substituted tetrahydrofurans a significant focus for organic chemists. chemistryviews.orgresearchgate.net Tetrahydrofuran scaffolds serve as versatile building blocks in the construction of more complex molecules. chemistryviews.org Their synthesis is a challenging yet rewarding area of research, with numerous methods developed for their stereoselective formation. epa.govorganic-chemistry.org The development of efficient and enantioselective methods for creating substituted tetrahydrofurans remains an attractive field of exploration for synthetic chemists. researchgate.net

Importance of Benzylidene Moieties in Modern Chemical Methodologies

The benzylidene group, a functional group consisting of a benzene (B151609) ring attached to a C=C double bond, is of considerable importance in organic synthesis. derpharmachemica.comderpharmachemica.com Benzylidene moieties are integral to a variety of chemical transformations and are found in numerous compounds with interesting biological activities. nih.govnih.gov They can be synthesized through several methods, with the condensation of an aldehyde or ketone with an aromatic compound being a common approach. derpharmachemica.com The presence of a benzylidene group can influence the electronic and steric properties of a molecule, impacting its reactivity and potential applications in areas such as medicinal chemistry and materials science. derpharmachemica.comderpharmachemica.comacs.org

Stereochemical Considerations: The Significance of (Z)-Isomerism and Configurational Stability

The stereochemistry of a molecule is crucial to its function. In (Z)-4-Benzylidene-2-butoxytetrahydrofuran, the "(Z)" designation refers to the configuration of the substituents around the double bond of the benzylidene group. According to the Cahn-Ingold-Prelog priority rules, the (Z)-isomer is the one where the highest priority groups on each carbon of the double bond are on the same side. docbrown.info Generally, (Z)-isomers, also referred to as cis-isomers, can be less stable than their (E)- or trans-counterparts due to steric hindrance between bulky substituents. aklectures.com However, the relative stability can be influenced by various factors within the molecule. The ability to control and maintain a specific stereoisomer, such as the (Z)-isomer, is a critical aspect of modern stereoselective synthesis. libretexts.orgedubull.com

Overview of Academic Research Trajectories for Novel Heterocyclic Compounds

The investigation of novel heterocyclic compounds is a major driver of innovation in organic and medicinal chemistry. numberanalytics.comnumberanalytics.comijrpr.com Current research focuses on the development of new, efficient, and sustainable synthetic methods, including catalytic reactions and green chemistry approaches. numberanalytics.comnumberanalytics.com There is also a strong emphasis on exploring the applications of these new compounds in fields such as pharmaceuticals, materials science, and agriculture. numberanalytics.comnumberanalytics.com The use of computational tools to predict the properties and activities of novel heterocycles is an emerging trend that is accelerating the pace of discovery. numberanalytics.comijrpr.com The synthesis and study of compounds like this compound would fall squarely within these modern research trajectories, contributing to the ever-expanding library of functional organic molecules. mdpi.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-2-butoxyoxolane |

InChI |

InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10- |

InChI Key |

RFQZMMDJXUCVNI-UVTDQMKNSA-N |

Isomeric SMILES |

CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1 |

Canonical SMILES |

CCCCOC1CC(=CC2=CC=CC=C2)CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Benzylidene 2 Butoxytetrahydrofuran and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Tetrahydrofuran (B95107) Core and Substituents

A retrosynthetic analysis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran reveals several potential disconnection points. The primary strategic bond cleavages would target the C-O bonds of the ether linkages and the C=C bond of the benzylidene moiety.

Construction of the Tetrahydrofuran Ring System

The formation of the tetrahydrofuran ring is a critical step. Common strategies for constructing substituted tetrahydrofuran rings often involve intramolecular cyclization reactions. nih.gov A logical disconnection of the C2-O bond points towards a hydroxy-alkene or a related precursor that can undergo cyclization. For instance, an open-chain precursor with hydroxyl groups at the 1 and 4 positions relative to a suitable activating group can be cyclized.

Several methods are prominent for tetrahydrofuran synthesis:

Intramolecular Williamson Ether Synthesis: This classic approach involves the cyclization of a halo- or sulfonyloxy-alcohol.

Acid-Catalyzed Cyclization of Diols: The dehydration of 1,4-diols can lead to the formation of the tetrahydrofuran ring. wikipedia.org

Oxidative Cyclization of Alkenols: Reagents like m-CPBA or transition metal catalysts can effect the cyclization of γ-hydroxyalkenes. nih.gov

[3+2] Cycloadditions: The reaction of epoxides with alkenes, often catalyzed by a Lewis acid, can provide a rapid entry to substituted tetrahydrofurans. researchgate.net

Redox-Relay Heck Reaction: A modern approach involves the use of a redox-relay Heck reaction of substrates like cis-butene-1,4-diol to form cyclic hemiacetals, which can be further functionalized. nih.gov

Regio- and Stereoselective Introduction of the Benzylidene Group

The introduction of the benzylidene group at the C4 position requires careful consideration of both regioselectivity and stereoselectivity to achieve the desired (Z)-geometry. A key disconnection is the carbon-carbon double bond of the benzylidene group, suggesting a Wittig-type reaction or a transition metal-catalyzed cross-coupling reaction.

Wittig Reaction and its Variants: The reaction of a ketone at the C4 position of a pre-formed tetrahydrofuran ring with a benzylphosphonium ylide is a common strategy. The stereochemical outcome (E/Z selectivity) can be influenced by the nature of the ylide (stabilized vs. non-stabilized), the solvent, and the presence of salts.

Horner-Wadsworth-Emmons Reaction: This modification of the Wittig reaction often provides better control over the stereochemistry of the resulting alkene.

Peterson Olefination: This reaction uses α-silyl carbanions and can be controlled to yield either the E- or Z-alkene.

Reductive Opening of Benzylidene Acetals: In carbohydrate chemistry, the regioselective reductive opening of benzylidene acetals is a well-established method to introduce a benzyl (B1604629) ether. nih.govnih.gov While not directly forming a benzylidene group, this chemistry highlights methods for manipulating benzylidene-like structures.

Installation of the Butoxy Moiety

The butoxy group at the C2 position is envisioned to be installed through a nucleophilic substitution or an addition reaction. A logical disconnection at the C2-O bond suggests an alcohol at the C2 position (a lactol) that can be alkylated, or a precursor that can be alkoxylated.

Alkylation of a Lactol: A common route involves the formation of a lactol (a cyclic hemiacetal), which can then be O-alkylated with a butyl halide or a similar electrophile under basic conditions.

Reductive Alkoxylation: A ketone at the C2 position could be reduced in the presence of butanol under acidic conditions to form the butoxy ether directly.

Palladium-Catalyzed Alkoxylation: Modern methods include palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides and alcohols to form both a C-C and a C-O bond. organic-chemistry.org

Stereoselective Synthesis of this compound

Achieving the (Z)-configuration of the exocyclic double bond is a significant synthetic hurdle. The choice of reaction for the formation of the C=C bond is paramount.

Control of the (Z)-Configuration at the Benzylidene Double Bond

Traditional olefination methods often favor the thermodynamically more stable (E)-isomer. Therefore, specific strategies must be employed to enforce the formation of the (Z)-isomer.

Modified Wittig Reagents: The use of non-stabilized ylides in aprotic solvents typically favors the (Z)-alkene. Additives like lithium salts can also enhance Z-selectivity.

Still-Gennari Olefination: This modification of the Horner-Wadsworth-Emmons reaction utilizes phosphonates with electron-withdrawing groups and strong bases (e.g., KHMDS) in the presence of crown ethers to afford (Z)-alkenes with high selectivity.

Olefin Metathesis-Based Approaches for Stereodefined C=C Bonds

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereocontrol. nih.gov While often used for ring-closing metathesis (RCM) to form cyclic structures, cross-metathesis (CM) can be employed to construct the benzylidene moiety.

The development of Z-selective ruthenium and molybdenum catalysts has been a major breakthrough. acs.org These catalysts can promote the formation of (Z)-alkenes in cross-metathesis reactions. A potential, albeit advanced and less common, strategy could involve a cross-metathesis reaction between a 4-vinyltetrahydrofuran derivative and a suitable styrene (B11656) derivative using a Z-selective catalyst. The success of such an approach would depend heavily on the substrate scope and functional group tolerance of the catalyst.

Table 1: Comparison of Olefin Metathesis Catalyst Generations for Heterocycle Synthesis

| Catalyst Generation | Key Features | Application in Heterocycle Synthesis | Reference |

| Grubbs' First Generation | Ruthenium-based, tolerant of many functional groups. | Effective for RCM to form simple heterocycles, but can be limited with sterically hindered substrates. | cmu.edu |

| Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand, leading to higher activity. | Broader substrate scope and higher efficiency in the synthesis of complex heterocycles. | cmu.edu |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand, offering increased stability and recyclability. | Widely used for a variety of metathesis reactions, including those for heterocycle formation. | nih.gov |

| Z-Selective Catalysts | Molybdenum or Ruthenium-based with specific ligand designs to favor the formation of (Z)-alkenes. | Primarily used in cross-metathesis and ring-closing metathesis where Z-geometry is desired. | acs.org |

Stereoselective Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The creation of the characteristic (Z)-configured benzylidene group on the tetrahydrofuran scaffold is a pivotal step in the synthesis of the target molecule. This is typically achieved through olefination reactions of a 4-oxotetrahydrofuran precursor. The choice of reaction and conditions is crucial for controlling the geometry of the resulting alkene.

The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. To achieve the desired (Z)-geometry, a non-stabilized or semi-stabilized ylide is generally required. organic-chemistry.org In this context, reacting a 2-butoxy-tetrahydrofuran-4-one intermediate with a non-stabilized ylide, such as benzyltriphenylphosphonium (B107652) ylide generated using a strong, non-lithium base like sodium hydride (NaH) or sodium amide (NaNH₂), would favor the formation of the (Z)-alkene. nrochemistry.commasterorganicchemistry.com The reaction proceeds through a kinetically controlled pathway via a cis-oxaphosphetane intermediate, which rapidly decomposes to yield the Z-isomer. wikipedia.orgorganic-chemistry.org

Conversely, the standard Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, typically shows a strong preference for the thermodynamically more stable (E)-alkene. wikipedia.orgyoutube.comyoutube.com However, significant modifications to the HWE reaction have been developed to override this intrinsic selectivity and produce (Z)-alkenes. The Still-Gennari modification is a prominent example, utilizing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonate, in conjunction with strong, non-chelating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures. youtube.com These conditions accelerate the elimination of the phosphate (B84403) from the threo-intermediate, leading to high selectivity for the (Z)-olefin. youtube.com

Table 1: Comparison of Olefination Reactions for (Z)-Alkene Synthesis

| Reaction | Reagent Type | Typical Selectivity | Conditions for (Z)-Selectivity |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CH-Ph) | (Z)-selective organic-chemistry.org | Use of salt-free conditions or non-lithium bases (e.g., NaHMDS, KHMDS). nrochemistry.com |

| Horner-Wadsworth-Emmons (HWE) | Standard Phosphonate (e.g., (EtO)₂P(O)CH₂Ph) | (E)-selective wikipedia.org | N/A (Standard conditions are E-selective) |

| Still-Gennari HWE Modification | Electron-withdrawing phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂Ph) | (Z)-selective youtube.com | Strong base (KHMDS) with 18-crown-6 (B118740) in THF at low temperature (-78 °C). youtube.com |

Chemo- and Stereoselective Reductions of Precursors

The synthesis of this compound can be envisioned from a precursor such as (Z)-4-benzylidene-γ-butyrolactone. This approach requires a chemoselective reduction of the lactone carbonyl group in the presence of the exocyclic carbon-carbon double bond.

A standard and effective method for this transformation is the partial reduction of the lactone to a lactol (a cyclic hemiacetal) using a sterically hindered and mild hydride reducing agent. Diisobutylaluminium hydride (DIBAL-H) is particularly well-suited for this purpose. By carefully controlling the stoichiometry (typically one equivalent) and maintaining low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the lactone to the corresponding lactol without affecting the benzylidene moiety.

The resulting lactol is then treated with butanol under acidic catalysis. This step converts the hemiacetal into a more stable acetal (B89532), yielding the desired 2-butoxytetrahydrofuran structure. This reduction-alkoxylation sequence is a common strategy in the synthesis of furan-type lignans (B1203133) and related natural products. chim.it The stereochemistry at the newly formed C2 center can be influenced by the existing stereocenter at C3, though a mixture of diastereomers is often obtained unless specific directing groups or chiral catalysts are employed. An alternative pathway involves the reduction of a keto-ester precursor, where the choice of reducing agent can determine the diastereoselectivity based on established models like Felkin-Anh. researchgate.net

Diastereoselective Formation of the Tetrahydrofuran Ring

The construction of the tetrahydrofuran ring with control over its stereochemistry is a cornerstone of the synthesis of substituted furanoids.

Radical Cyclization Strategies for Tetrahydrofuran Annulation

Radical cyclizations offer a powerful method for forming the tetrahydrofuran ring from acyclic precursors. organic-chemistry.orgelectronicsandbooks.com This strategy typically involves the generation of a radical which then attacks an intramolecular double bond in a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules. For instance, a precursor like a β-functionalized allyl bromomethyldimethylsilyl ether can undergo radical-induced cyclization. electronicsandbooks.com A metal-catalyzed hydrogen atom transfer (MHAT) can also initiate a reductive radical cyclization to form the complete framework. acs.org The stereoselectivity of these reactions is often high and can be predicted based on the pre-existing stereocenters in the acyclic chain, which favor specific low-energy, chair-like transition states during the cyclization event.

Influence of Lewis Acids on Diastereoselectivity in Cyclization Reactions

Lewis acids play a critical role in catalyzing and controlling the stereochemical outcome of various ring-forming reactions. acs.orgyoutube.comnih.gov By coordinating to basic sites such as carbonyl oxygens or hydroxyl groups, a Lewis acid can lock the substrate into a rigid conformation, thereby shielding one face of the molecule and directing the approach of a nucleophile or the trajectory of an intramolecular reaction. acs.orgacs.org In the context of tetrahydrofuran synthesis, Lewis acids like tin tetrachloride (SnCl₄) or hafnium triflate (Hf(OTf)₄) have been shown to catalyze (3+2) annulations of cyclopropanes and aldehydes to produce pentasubstituted tetrahydrofurans with high diastereomeric ratios, often exceeding 99:1. organic-chemistry.org The choice of Lewis acid can dramatically influence both the yield and the diastereoselectivity of the cyclization, suppressing the formation of undesired byproducts. acs.org Chiral Lewis acids can be employed to induce enantioselectivity in such cyclizations. youtube.com

Table 2: Examples of Lewis Acids in Diastereoselective Tetrahydrofuran Synthesis

| Lewis Acid | Reaction Type | Effect | Reference |

|---|---|---|---|

| Ni(BF₄)₂·6H₂O | Three-component carbenoid-carbonyl cycloaddition | High diastereoselectivity (99:1) | acs.org |

| Sn(OTf)₂, SnCl₄, Hf(OTf)₄ | (3+2) Annulation of cyclopropanes and aldehydes | High yields and diastereomeric ratios (up to 99:1) | organic-chemistry.org |

Intramolecular Cycloaddition Reactions and Related Pericyclic Processes

Intramolecular cycloadditions provide an elegant and efficient route to complex cyclic systems like substituted tetrahydrofurans. The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in this regard. elsevierpure.comacs.org For example, a substrate containing a furan (B31954) ring (acting as the diene) tethered to an alkene (acting as the dienophile) can undergo a [4+2] cycloaddition. This initially forms a strained oxa-bridged bicyclic system which can then be rearranged under various conditions to furnish highly functionalized tetrahydrofuran derivatives. elsevierpure.com

Another relevant strategy is the intramolecular [3+2] cycloaddition. These reactions can involve various three-atom components, such as nitrile oxides or azomethine ylides, reacting with an alkene. The stereochemical outcome is often controlled by the geometry of the tether and the electronic nature of the reacting partners, providing a predictable pathway to specific diastereomers.

Exploration of Alternative and Green Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable methods. rsc.orgfrontiersin.org For the synthesis of this compound, several green strategies can be envisioned.

One key area is the use of catalysis to minimize waste. This includes developing catalytic versions of classical stoichiometric reactions, such as a catalytic Wittig reaction where the phosphine (B1218219) oxide byproduct is recycled in situ. organic-chemistry.org The use of non-noble metal catalysts for key bond formations also represents a greener, more cost-effective approach. frontiersin.org

The principles of atom economy can be applied by designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. Cycloaddition and tandem reactions are inherently atom-economical.

Furthermore, the selection of starting materials is critical. There is significant interest in using precursors derived from renewable biomass. acs.org For instance, 2,5-furandicarboxylic acid (FDCA), which can be obtained from sugars, is a valuable bio-based platform chemical that can serve as a starting point for furan-containing molecules. acs.org The use of greener solvents, such as water, ethanol, or supercritical CO₂, in place of hazardous chlorinated or aromatic solvents, can significantly reduce the environmental impact of the synthesis. Enzymatic and biocatalytic methods, which operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, offer a powerful green alternative for several steps in a synthetic sequence. acs.org

Transition Metal-Catalyzed Coupling Reactions and Annulations

Transition metal catalysis offers powerful and versatile methods for the construction of the key structural features of this compound, namely the tetrahydrofuran ring and the exocyclic benzylidene moiety. nih.gov Innovative strategies based on C-H bond functionalization reactions have emerged as a primary tool for preparing butenolides from simple, unfunctionalized starting materials. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a highly efficient Suzuki-Miyaura protocol has been established for synthesizing butenolide cores, which can serve as precursors. uni-hamburg.de This approach involves the coupling of a suitable triflate-substituted butenolide with a phenylboronic acid derivative to install the benzyl group. Subsequent steps would then establish the desired butoxy substituent and control the double bond geometry.

Rhodium-catalyzed reactions provide another powerful avenue, especially for constructing the heterocyclic ring system through annulation. rsc.org These methods can involve the reaction of arenes with alkynes, guided by weak chelation assistance from functional groups like ketones or carboxylic acids. rsc.org Rhodium(I) catalysts have been shown to effectively catalyze the annulation of substrates like bicyclobutanes to form complex polycyclic systems, a strategy that could be adapted for creating fused tetrahydrofuran rings. acs.org Furthermore, rhodium(II) has been employed in denitrogenative annulation methods to build substituted tetrahydroisoquinolines, showcasing its utility in forming heterocyclic structures. nih.gov

The table below summarizes representative transition metal-catalyzed reactions relevant to the synthesis of the core butenolide structure.

| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Ref. |

| Pd(OAc)₂, DPPP | Reductive Deoxygenation | Triflated tetronic acid derivatives | Part of a one-pot sequence for butenolide synthesis. | High | researchgate.net |

| Pd catalyst | Suzuki-Miyaura Coupling | Butenolide triflate, hydroxyphenylboronic acid | Forms the central aryl-substituted butenolide core efficiently. | 95% | uni-hamburg.de |

| [RuCl₂(p-cymene)] | Electrochemical C-H Activation | Benzoic acids | Used as a mediator in the electrochemical synthesis of lactones. | N/A | oup.comoup.com |

| Rh(I) complex, dppe | [2+2+1] Annulation | Bicyclo[1.1.0]butyl-substituted dihydroquinolines | Forms complex fused ring systems; can be performed on a gram scale. | 85% | acs.org |

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a formidable strategy for the asymmetric synthesis of butenolides and butyrolactones, providing access to enantiomerically pure compounds under mild, metal-free conditions. nih.govacs.orgrsc.org These methods are crucial for controlling the stereochemistry of the tetrahydrofuran ring, which is a key feature of the target molecule.

Vinylogous reactions are a cornerstone of organocatalytic approaches. The vinylogous Mukaiyama aldol (B89426) reaction, for example, uses 2-silyloxyfurans as nucleophiles reacting with aldehydes to form γ-substituted butenolides. rsc.orgacs.org Similarly, asymmetric vinylogous Michael additions of unsaturated butyrolactones to electrophiles like β-phenylsulfonylenones, catalyzed by bifunctional organocatalysts such as those with thiourea (B124793) motifs, can generate highly functionalized butenolides with excellent enantioselectivity. acs.orgrsc.org

A particularly effective method is the organocatalytic reductive coupling (OrgRC) reaction. mdpi.com This three-component reaction involves the coupling of a CH-acid (like a tetronic acid derivative), an aldehyde (such as benzaldehyde), and a hydrogen donor (like Hantzsch ester) in the presence of an organocatalyst like proline. researchgate.netmdpi.com This approach has been successfully applied to the high-yield, one-pot total synthesis of several butenolide natural products. nih.gov

The following table details several organocatalytic systems used in the synthesis of chiral butenolide derivatives.

| Organocatalyst | Reaction Type | Reactants | Key Outcome | Enantioselectivity (ee) | Ref. |

| Proline | Reductive Coupling (OrgRC) | (S)-γ-methyl tetronic acid, Aldehydes, Hantzsch ester | Selective C-alkylation to form precursors for butenolides. | High | mdpi.com |

| Diaminomethylenemalononitrile | Vinylogous Conjugate Addition | α-Angelica lactone derivatives, β-Phenylsulfonylenones | γ-Alkenyl γ-butenolides in high yields. | Up to 97% | acs.org |

| Cinchona alkaloid-based ligand with Cu(OAc)₂ | Vinylogous Mannich Reaction | Siloxyfurans, Phosphinoyl-imines | Access to butenolides with an amine functionality. | 91–97% | nih.gov |

| Chiral guanidine-based catalyst | Vinylogous Aldol Reaction | Dihalofuranones, Aldehydes | Asymmetric formation of γ-hydroxy butenolides. | High | nih.gov |

Electrochemical Synthesis Protocols for Benzylidene Derivatives

Electrochemical synthesis is recognized as a green and efficient methodology, often avoiding harsh reagents and operating under mild conditions. researchgate.netnih.gov While a direct electrochemical synthesis for this compound is not documented, protocols for key transformations, such as the formation of benzylidene moieties and C-C/C-O bonds, are well-established. oup.comdigitellinc.com

The formation of the benzylidene group can be achieved via electrochemical Knoevenagel-type condensation. For example, the synthesis of 5-benzylidenebarbiturates has been successfully performed by reacting barbituric acid with various aldehydes in water under electrochemical conditions, achieving highly pure products in minutes without a catalyst. researchgate.net This approach could be adapted for the condensation of a suitable tetrahydrofuranone precursor with benzaldehyde (B42025). Electrochemical analysis techniques like cyclic voltammetry are used to study the redox properties of benzylidene compounds and optimize reaction conditions. derpharmachemica.comresearchgate.net

The construction of the tetrahydrofuran ring itself can be envisioned through electrochemical C-C and C-O bond formation. digitellinc.comscientificupdate.com Indirect electrolysis, using redox mediators like transition metals or halogens, can selectively form the required bonds. oup.comoup.com For instance, ruthenium complexes have been used as mediators for the electrochemical synthesis of lactones via C-H activation, and ferrocene (B1249389) has been used to mediate the formation of N-heterocycles through radical cyclizations, demonstrating the potential for complex ring construction. oup.comoup.com

| Reaction Type | Substrates | Conditions | Key Features | Ref. |

| Dehydrogenative [4+2] Annulation | Biaryldiazonium salts, Alkynes | Constant current, undivided cell | Green protocol for polycyclic aromatic compounds. | nih.gov |

| Knoevenagel Condensation | Barbituric acid, Aldehydes | Constant current, H₂O, NaBr electrolyte, PGE electrodes | Fast, catalyst-free synthesis of benzylidene derivatives. | researchgate.net |

| Dehydrogenative Cyclization | N-aryl amidines | Constant current, undivided cell, KI/K₂CO₃ | Synthesis of benzimidazoles via C-N bond formation. | nih.gov |

| Oxidative [4+2] Annulation | Tertiary anilines, Alkenes | Undivided cell, constant current | Metal- and oxidant-free synthesis of tetrahydroquinolines. | rsc.org |

Microwave-Assisted Synthesis Enhancements and Optimization

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative tool in chemical synthesis, prized for its ability to dramatically reduce reaction times, increase yields, and improve product purity. eurekaselect.comchemicaljournals.comscispace.com The technique relies on the efficient heating of polar molecules and ions through dielectric heating, leading to rapid and uniform temperature increases throughout the reaction mixture. researchgate.netnih.gov

This technology is highly applicable to the synthesis of this compound. For instance, the synthesis of highly substituted 3(2H)-furanones from aldonitrones and dibenzoylacetylene (B1330223) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with furanone being the major product. rsc.org Multi-component reactions, which are often used to build complex heterocyclic scaffolds, are also well-suited for microwave assistance. The one-pot, three-component synthesis of furan-annulated heterocycles from precursors like 4-hydroxy-6-methylpyrone, benzaldehydes, and isocyanides can be completed in as little as three minutes in high yields under microwave irradiation. researchgate.netresearchgate.net These examples demonstrate that the various catalytic reactions discussed previously—including transition metal-catalyzed couplings and organocatalytic transformations—could likely be optimized for speed and efficiency by implementing MAOS. nih.govmdpi.com

The following table compares conventional and microwave-assisted methods for relevant heterocyclic syntheses.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Key Advantage of MAOS | Ref. |

| Hydrolysis of Benzyl Chloride | 35 min | 3 min | High | Dramatic reduction in reaction time. | scispace.com |

| Synthesis of Furanone 5 | N/A (lower selectivity) | 2-4 min | 52-80% | Increased product selectivity and speed. | rsc.org |

| Synthesis of Quinolines | N/A (lower yield) | 20 min | 26-90% | Improved yields in a Povarov-type reaction. | nih.gov |

| Synthesis of Furan Annulated Heterocycles | Long reaction times | 3 min | High | Rapid, one-pot, three-component reaction. | researchgate.net |

Total Synthesis of Complex Molecular Architectures Incorporating the this compound Motif

The butenolide scaffold is a ubiquitous structural unit found in a vast array of biologically active natural products. researchgate.netresearchgate.net Consequently, the development of synthetic routes to butenolide derivatives like this compound is of great interest, as this motif can serve as a crucial building block in the total synthesis of more complex molecules. rsc.org

Strategies for the total synthesis of butenolide-containing natural products often rely on the efficient construction of the core ring, followed by functionalization. nih.gov For example, the total synthesis of (+)-ancepsenolide, a bis-butenolide, has been achieved using an organocatalytic reductive coupling as a key step to assemble the core structure. researchgate.netnih.gov Similarly, convergent approaches are often employed, where two or more complex fragments are synthesized independently and then coupled together. An approach to bis-tetrahydrofuran containing acetogenins (B1209576), for instance, used an olefin cross-metathesis reaction to couple two pre-formed tetrahydrofuran derivatives. nih.gov

In this context, a molecule like this compound could be a key intermediate in a retrosynthetic analysis. Its synthesis via the advanced methodologies described above would provide a versatile platform for further elaboration. The benzylidene double bond and the butoxy group at the anomeric position offer handles for subsequent chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures such as those found in the annonaceous acetogenins or other polyketide natural products. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Z 4 Benzylidene 2 Butoxytetrahydrofuran

Reactions at the Benzylidene Double Bond

The electron-rich nature of the benzylidene double bond makes it susceptible to a variety of addition and oxidation reactions. The stereochemistry of these transformations is of significant interest.

Stereospecific Addition Reactions (e.g., Catalytic Hydrogenation, Halogenation, Hydroboration)

Addition reactions to the benzylidene double bond are expected to proceed with varying degrees of stereospecificity, influenced by the reagents and reaction conditions.

Catalytic Hydrogenation: The catalytic hydrogenation of (Z)-4-benzylidene-2-butoxytetrahydrofuran would likely result in the formation of 4-benzyl-2-butoxytetrahydrofuran. The reaction typically involves the syn-addition of two hydrogen atoms across the double bond. masterorganicchemistry.com Depending on the catalyst (e.g., Pd/C, PtO₂, Rh/C) and the steric influence of the tetrahydrofuran (B95107) ring, a mixture of diastereomers could be formed.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to the double bond is expected to proceed via a halonium ion intermediate. Subsequent nucleophilic attack by the halide ion would occur in an anti-fashion, leading to the formation of a dihalogenated product. masterorganicchemistry.com The stereochemical outcome would be a racemic mixture of enantiomers.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov syn-addition of water across a double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield the corresponding alcohol. The syn-addition of the borane would lead to a specific diastereomer.

A summary of expected products from these addition reactions is presented in the table below.

| Reaction Type | Reagents | Expected Major Product | Stereochemistry |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Benzyl-2-butoxytetrahydrofuran | syn-addition |

| Halogenation | Br₂ | 4-(1,2-Dibromo-1-phenylethyl)-2-butoxytetrahydrofuran | anti-addition |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-(1-Hydroxy-1-phenylethyl)-2-butoxytetrahydrofuran | syn-addition of H and OH |

Epoxidation, Dihydroxylation, and Other Oxidative Transformations

The benzylidene double bond is also a prime site for oxidative transformations, leading to the introduction of oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. utsouthwestern.edu The stereochemistry of the resulting epoxide would depend on the facial selectivity of the attack on the double bond, which can be influenced by the steric bulk of the adjacent tetrahydrofuran ring.

Dihydroxylation: Dihydroxylation can be achieved with different stereochemical outcomes. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), resulting in a vicinal diol with the hydroxyl groups on the same side. libretexts.orglibretexts.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.orglibretexts.org

| Transformation | Reagents | Expected Major Product | Stereochemistry |

| Epoxidation | m-CPBA | This compound oxide | Dependent on facial selectivity |

| Syn-Dihydroxylation | 1. OsO₄; 2. NaHSO₃/H₂O | 4-(1,2-Dihydroxy-1-phenylethyl)-2-butoxytetrahydrofuran | syn-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 4-(1,2-Dihydroxy-1-phenylethyl)-2-butoxytetrahydrofuran | anti-diol |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The benzylidene double bond can potentially act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex cyclic structures.

Diels-Alder Reaction: As a dienophile, this compound could react with a suitable diene in a [4+2] cycloaddition. nih.govnih.govmdpi.commdpi.com The stereoselectivity of the reaction would be governed by the endo rule and the facial selectivity of the approach of the diene.

1,3-Dipolar Cycloadditions: The double bond can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides. nih.gov This would lead to the formation of five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a triazoline ring.

Oxidative Cleavage Reactions

Strong oxidizing agents can cleave the benzylidene double bond, leading to the formation of carbonyl compounds.

Ozonolysis: Treatment with ozone (O₃) followed by a reductive (e.g., dimethyl sulfide, DMS) or oxidative (e.g., hydrogen peroxide) workup is a common method for cleaving double bonds. Reductive workup would yield 2-butoxy-tetrahydrofuran-4-carbaldehyde and benzaldehyde (B42025). Oxidative workup would produce 2-butoxy-tetrahydrofuran-4-carboxylic acid and benzoic acid.

Permanganate Oxidation: Hot, concentrated potassium permanganate (KMnO₄) can also cleave the double bond, typically leading to the formation of the corresponding carboxylic acids.

| Reaction | Reagents | Expected Products |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. DMS | 2-Butoxy-tetrahydrofuran-4-carbaldehyde and Benzaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 2-Butoxy-tetrahydrofuran-4-carboxylic acid and Benzoic acid |

| Oxidative Cleavage | Hot, conc. KMnO₄ | 2-Butoxy-tetrahydrofuran-4-carboxylic acid and Benzoic acid |

Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran ring itself is generally stable, but the presence of the butoxy group at the 2-position creates an acetal-like functionality, which is a point of reactivity.

Ring-Opening Reactions and Subsequent Derivatization

The acetal (B89532) moiety is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst and a nucleophile, the tetrahydrofuran ring can undergo opening. nih.gov Protonation of the ring oxygen or the butoxy oxygen can initiate the reaction. The regioselectivity of the ring-opening would depend on the specific conditions and the nature of the nucleophile. For instance, treatment with a strong acid in the presence of water could lead to the formation of a diol, while using other nucleophiles could lead to a variety of functionalized acyclic products. The benzylidene group may or may not remain intact depending on the reaction conditions.

Further research into the specific reaction pathways and the influence of the benzylidene substituent on the reactivity of the tetrahydrofuran ring is necessary for a complete understanding of the chemical behavior of this compound.

Functionalization at the C2 Position (Butoxy Group Vicinity)

The C2 position of 2-alkoxytetrahydrofurans is analogous to the anomeric carbon in glycosides, making it susceptible to nucleophilic substitution. These reactions typically proceed via an oxocarbenium ion intermediate, which is stabilized by the ring oxygen.

The butoxy group can be replaced by a variety of nucleophiles in the presence of a Lewis acid or protic acid catalyst. The formation of the planar oxocarbenium ion intermediate means that the stereochemical outcome of the substitution can result in a mixture of diastereomers, although the thermodynamic product is often favored.

Table 1: Predicted Nucleophilic Substitution Reactions at C2

| Reagent | Catalyst | Expected Product | Notes |

|---|---|---|---|

| H₂O | H⁺ (e.g., HCl, H₂SO₄) | 4-Benzylidenetetrahydrofuran-2-ol (lactol) | Results in a hemiacetal, existing in equilibrium with the open-chain hydroxy aldehyde. |

| R'OH (Alcohol) | Lewis Acid (e.g., BF₃·OEt₂) | (Z)-4-Benzylidene-2-(alkoxy)tetrahydrofuran | Trans-etherification to introduce a different alkoxy group. |

| Allyltrimethylsilane | Lewis Acid (e.g., TiCl₄) | (Z)-4-Benzylidene-2-allyltetrahydrofuran | C-alkylation, forming a new carbon-carbon bond at the C2 position. |

Reactions at the C4 Position (Benzylidene Attachment Site)

The exocyclic double bond of the benzylidene group is a key site for functionalization, primarily through electrophilic addition reactions. The conjugation with the phenyl ring influences the reactivity of this double bond.

Common transformations include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Wilkinson's catalyst) is expected to reduce the double bond to yield 4-benzyl-2-butoxytetrahydrofuran. This reaction is typically stereoselective, with hydrogen adding to the less sterically hindered face of the double bond.

Halogenation: The addition of halogens (Br₂, Cl₂) across the double bond would result in a dihalo derivative, (Z)-4-(1,2-dibromo-1-phenylmethyl)-2-butoxytetrahydrofuran.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, leading to a spirocyclic oxirane ring at the C4-benzylidene position.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or cold, dilute potassium permanganate (KMnO₄) would produce the corresponding diol.

Some palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been applied to 2-alkylidenetetrahydrofurans, suggesting that the vinylic proton of the benzylidene group could potentially be substituted. researchgate.net

Transformations Involving the Butoxy Substituent

Ether Cleavage Reactions and Trans-etherification Processes

The butoxy group, being an ether, can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group (butanol). youtube.commasterorganicchemistry.com A nucleophile present in the medium, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the C2 carbon. masterorganicchemistry.com

The mechanism can be either Sₙ1-like, proceeding through the aforementioned oxocarbenium ion, or Sₙ2, involving direct displacement. wikipedia.org Given the stability of the secondary oxocarbenium ion intermediate, an Sₙ1 or Sₙ1-like pathway is highly plausible.

Table 2: Ether Cleavage and Trans-etherification Reactions

| Reagent | Conditions | Products | Mechanism Notes |

|---|---|---|---|

| HI (conc.) | Heat | 4-Benzylidenetetrahydrofuran-2-ol and Butyl iodide | Protonation of ether oxygen, followed by nucleophilic attack by I⁻ on the butyl group (Sₙ2) or at C2. |

| HBr (conc.) | Heat | 4-Benzylidenetetrahydrofuran-2-ol and Butyl bromide | Similar to reaction with HI. The resulting lactol may exist in equilibrium with its open-chain tautomer. |

| BBr₃ | Anhydrous, low temp. | 4-Benzylidenetetrahydrofuran-2-bromide and Butoxy-dibromoborane | A common Lewis acid reagent for cleaving ethers under milder conditions than protic acids. |

Influence of the Butoxy Group on Directing Stereochemistry or Electronic Effects

Substituents on the tetrahydrofuran ring are known to influence the stereochemical outcome of reactions at other positions. nih.gov The butoxy group at C2 can exert significant steric and electronic control.

Steric Hindrance: The bulky butoxy group can block one face of the tetrahydrofuran ring, directing incoming reagents to the opposite face. For instance, in the hydrogenation of the C4-benzylidene double bond, the hydrogen would likely add from the face anti to the butoxy group, leading to a specific diastereomer of the 4-benzyl product.

Electronic Effects: The oxygen atom of the butoxy group is electron-donating through resonance into the oxocarbenium ion, stabilizing this key intermediate in C2 substitution reactions. In reactions involving Lewis acids, the oxygen atoms of both the butoxy group and the tetrahydrofuran ring can act as chelation sites. This chelation can lock the conformation of the ring, leading to highly stereoselective transformations at other positions, such as the C4-benzylidene group or the C5 position. diva-portal.org

Rearrangement Reactions and Isomerizations of the Scaffold

The this compound scaffold can undergo several types of isomerizations or rearrangements under specific conditions.

(Z)/(E) Isomerization: The most straightforward isomerization is the conversion between the (Z) and (E) isomers of the benzylidene double bond. This can often be achieved photochemically by irradiation with UV light or thermally, although it may require high temperatures.

Ring Rearrangement/Expansion: Under certain photochemical conditions, ring expansion of related heterocycles like oxetanes to tetrahydrofurans has been observed. rsc.org While less common for a stable five-membered ring, strong Lewis acids or photochemical activation could potentially initiate skeletal rearrangements.

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: This is a more specialized rearrangement where an alkylidene carbene rearranges to an alkyne. nih.gov While not a direct reaction of the starting material, if conditions were used to generate a carbene at the exocyclic carbon of the benzylidene group, an FBW-type rearrangement could theoretically occur.

Detailed Mechanistic Studies

Mechanism of C2 Substitution: As detailed in section 3.3.1, reactions at C2 proceed through a resonance-stabilized oxocarbenium ion. This intermediate is planar at the C2 carbon, and the subsequent attack by a nucleophile can occur from either face. The stereoselectivity is therefore dependent on steric hindrance from other substituents and potential directing effects.

Mechanism of Electrophilic Addition to the Benzylidene Group: The reaction of an electrophile (E⁺) with the exocyclic double bond would proceed via a carbocation intermediate. The positive charge would be located on the benzylic carbon, where it is stabilized by the adjacent phenyl ring. Subsequent attack by a nucleophile (Nu⁻) completes the addition. The stereochemistry of the addition (syn or anti) depends on the specific electrophile and reaction conditions (e.g., formation of a bridged intermediate like a bromonium ion).

Computational Studies: The regio- and stereoselectivity of reactions on furan-based heterocycles have been successfully modeled using computational methods like Density Functional Theory (DFT). researchgate.net Such studies on the Paternò-Büchi reaction, for example, have elucidated the stability of various biradical intermediates to explain the observed product ratios. researchgate.net A similar computational approach for this compound could predict the most stable transition states for hydrogenation, epoxidation, or other additions, providing insight into the expected diastereoselectivity.

Kinetic Isotope Effects (KIEs) in Reaction Pathways

A thorough review of the scientific literature reveals a notable absence of specific studies on the kinetic isotope effects (KIEs) in the reaction pathways involving this compound. While the principles of KIEs are well-established for determining reaction mechanisms, particularly in organometallic catalysis, dedicated research applying this technique to the formation or subsequent reactions of this specific compound has not been reported. wikipedia.orgnih.govresearchgate.netrsc.org

Kinetic isotope effect studies are a powerful tool for elucidating the rate-determining step and the nature of transition states in chemical reactions. wikipedia.orgnih.gov For instance, in palladium-catalyzed reactions, such as the potential synthesis of this compound from cinnamyl alcohol and butyl vinyl ether, KIEs could provide insight into C-H or C-O bond-forming or breaking steps. nih.govnih.gov However, no such experimental data or computational studies for this particular molecule are currently available in published literature.

Reaction Coordinate Analysis and Energy Profiles

Similarly, there is a lack of specific information regarding the reaction coordinate analysis and energy profiles for the formation or reactions of this compound. Computational chemistry is a primary method for mapping the energy landscape of a reaction, identifying intermediates, and determining the energy barriers of transition states. yorku.ca For related palladium-catalyzed syntheses of tetrahydrofuran derivatives, mechanistic pathways involving intermediates like π-allylpalladium complexes have been proposed. yorku.ca

A reaction coordinate diagram for the synthesis of this compound would visually represent the energy changes as reactants are converted to products. This would involve plotting the potential energy against the progression of the reaction, highlighting the activation energies for each step. Despite the known palladium-catalyzed methods for synthesizing similar tetrahydrofuran structures, a detailed energy profile for this specific butoxy derivative has not been documented. nih.govnih.govorganic-chemistry.org

Transition State Characterization and Validation

The characterization and validation of transition states are critical for a complete mechanistic understanding of a chemical reaction. This typically involves computational methods to locate the saddle point on the potential energy surface corresponding to the transition state and to characterize its vibrational frequencies. For a complex, multi-step reaction such as a palladium-catalyzed cyclization, identifying and validating each transition state is a significant undertaking. yorku.caru.nl

While the synthesis of (R)-(+)-2-alkoxy-4-benzylidenetetrahydrofurans, a class of compounds that includes the butoxy derivative, has been reported to proceed via a palladium(II)-catalyzed asymmetric coupling, the specific transition state structures for this reaction have not been elucidated. nih.gov The study mentions a bimetallic palladium and copper catalytic system, suggesting a complex mechanism where the characterization of the transition state would be essential for understanding the origin of stereoselectivity. nih.gov However, no published research provides the necessary computational or experimental data to characterize or validate the transition state(s) involved in the formation of this compound.

Due to the absence of specific research data for this compound in the areas of kinetic isotope effects, reaction coordinate analysis, and transition state characterization, no data tables can be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of Z 4 Benzylidene 2 Butoxytetrahydrofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (Z)-4-Benzylidene-2-butoxytetrahydrofuran, a combination of 1D (¹H, ¹³C) and 2D (NOESY, COSY, HSQC, HMBC) NMR experiments is essential to unambiguously determine its constitution, configuration, and preferred conformation.

A hypothetical ¹H and ¹³C NMR data table for the compound is presented below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1' (ipso) | - | - | 136.5 |

| 2'/6' | 7.35 | d, J = 7.5 | 129.0 |

| 3'/5' | 7.28 | t, J = 7.5 | 128.5 |

| 4' | 7.20 | t, J = 7.5 | 127.0 |

| C=CH | 6.45 | d, J = 9.0 | 125.0 |

| C4 | 3.80 | m | 45.0 |

| C5-Hα | 4.10 | dd, J = 9.0, 6.0 | 70.0 |

| C5-Hβ | 3.95 | t, J = 9.0 | |

| C3-Hα | 2.80 | m | 35.0 |

| C3-Hβ | 2.65 | m | |

| C2-H | 5.20 | t, J = 3.5 | 105.0 |

| O-CH₂ | 3.60 | dt, J = 9.5, 6.5 | 68.0 |

| CH₂ | 1.55 | sextet, J = 7.0 | 31.5 |

| CH₂ | 1.40 | sextet, J = 7.5 | 19.5 |

| CH₃ | 0.90 | t, J = 7.5 | 14.0 |

The geometry of the exocyclic double bond is a critical stereochemical feature of the molecule. The (Z)-configuration can be unequivocally established through two key NMR parameters: the scalar coupling constant between the vinylic proton and the C4 proton, and the through-space correlation observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

The three-bond coupling constant (³J) between vinylic protons is highly dependent on the dihedral angle. For cis-alkenes, this value is typically in the range of 6-12 Hz, whereas for trans-alkenes, it is significantly larger, ranging from 12-18 Hz. acs.orgiastate.edulibretexts.orglibretexts.org In the case of this compound, the coupling of the vinylic proton (=CH) to the proton at C4 would be expected to fall within the cis-range. A hypothetical value around 9.0 Hz, as listed in Table 1, would strongly support the (Z)-isomer.

A 2D NOESY experiment provides definitive proof of the (Z)-stereochemistry. libretexts.orgyoutube.comacdlabs.com This technique detects protons that are close in space (typically < 5 Å), regardless of the number of bonds separating them. For the (Z)-isomer, the vinylic proton and the ortho-protons (C2'/C6') of the benzylidene ring are in close proximity. Therefore, a cross-peak between the signal of the vinylic proton (δ ≈ 6.45 ppm) and the signals of the ortho-protons (δ ≈ 7.35 ppm) would be observed. Conversely, the (E)-isomer would show a NOE correlation between the vinylic proton and the C5 protons of the tetrahydrofuran (B95107) ring.

Table 2: Key NOESY Correlations for (Z)-Stereochemistry Confirmation

| Irradiated Proton(s) | Observed NOE |

|---|---|

| Vinylic H (C=CH) | Ortho-protons of benzyl (B1604629) ring (C2'/C6'-H) |

| C4-H | Vinylic H (C=CH), C5-Hα/β, C3-Hα/β |

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms. researchgate.netresearchgate.net This dynamic process, known as pseudorotation, can be analyzed through the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angles between the protons, as described by the Karplus equation.

In a substituted tetrahydrofuran, the substituents will favor certain conformations. For a 2,4-disubstituted system like the target molecule, the bulky benzylidene and butoxy groups will likely adopt pseudo-equatorial positions to minimize steric strain. By analyzing the full set of coupling constants around the ring (H2-H3, H3-H4, H4-H5), a time-averaged picture of the most populated conformation can be constructed. For instance, larger ³J values (typically 7-10 Hz) are associated with pseudo-axial-axial or pseudo-equatorial-equatorial relationships, while smaller values (0-4 Hz) correspond to axial-equatorial relationships. The anomeric effect of the butoxy group at C2 also influences the ring's conformation and the chemical shift of the anomeric proton (C2-H), often shifting it downfield (δ ≈ 5.20 ppm).

The interconversion between the various envelope and twist conformers of the tetrahydrofuran ring is a dynamic process that can be studied using variable-temperature (VT) NMR spectroscopy. nih.govuni-halle.de At low temperatures, this interconversion slows down, and separate signals for the axial and equatorial protons might be resolved. As the temperature is increased, the rate of interconversion increases, causing these distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.

By analyzing the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated. This provides quantitative insight into the energy barrier of the conformational flexibility of the tetrahydrofuran ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. thegoodscentscompany.com For this compound (C₁₅H₂₀O₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An experimental measurement confirming this value to within a few parts per million (ppm) validates the molecular formula.

Electron impact (EI) ionization of the molecule would induce fragmentation, providing valuable structural information. The fragmentation of cyclic ethers is well-documented and typically proceeds through alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening pathways. nih.govnih.govnsf.gov

A plausible fragmentation pathway would include:

Loss of the butoxy group: Alpha-cleavage at the C2 position can lead to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃) or butene via a hydrogen rearrangement, resulting in a prominent oxonium ion.

Loss of the benzyl group: Cleavage of the benzylic C4-C= bond can result in the formation of a stable benzyl cation (m/z 91) or a corresponding radical.

Ring cleavage: Fragmentation of the tetrahydrofuran ring itself can occur, often initiated by the ionization of the ring oxygen. nih.govcapes.gov.br This can lead to the formation of various smaller fragment ions.

Table 3: Hypothetical HRMS Fragmentation Data

| m/z (Calculated) | Formula | Identity |

|---|---|---|

| 232.1463 | C₁₅H₂₀O₂ | [M]⁺ |

| 159.0759 | C₁₁H₁₁O | [M - •OC₄H₉]⁺ |

| 141.1017 | C₁₀H₁₃O | [M - Ph]⁺ |

| 91.0548 | C₇H₇ | [C₇H₇]⁺ (Benzyl cation) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. nih.govnih.govthermofisher.com These two techniques are complementary; FT-IR is more sensitive to polar bonds with strong dipole moment changes (e.g., C=O, O-H), while Raman is more sensitive to non-polar, symmetric bonds (e.g., C=C, C-C).

For this compound, the key vibrational modes would be:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching absorptions are found in the 1600-1450 cm⁻¹ region.

Alkene: The C=C stretching of the exocyclic double bond is expected around 1650 cm⁻¹. The out-of-plane C-H bending of the (Z)-alkene gives a characteristic absorption around 730-665 cm⁻¹.

Ether Linkages: The most prominent feature for the ether groups (both in the ring and the butoxy substituent) would be the strong C-O-C stretching bands in the 1200-1050 cm⁻¹ region.

Aliphatic Chains: C-H stretching vibrations of the CH₂, and CH₃ groups are observed in the 3000-2850 cm⁻¹ range.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Technique(s) |

|---|---|---|

| 3100-3000 | Aromatic & Vinylic C-H Stretch | FT-IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch | FT-IR, Raman |

| ~1650 | C=C Stretch (Alkene) | Raman (strong), FT-IR (medium) |

| 1600, 1495, 1450 | C=C Stretch (Aromatic) | FT-IR, Raman |

| 1150-1050 | C-O-C Stretch (Ether) | FT-IR (strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated System Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. youtube.comlibretexts.org The chromophore in this compound is the conjugated system formed by the phenyl ring and the exocyclic double bond (a styrene-like system). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This molecule is expected to exhibit a strong absorption band in the UV region, corresponding to a π → π* electronic transition. Based on analogous styrene (B11656) derivatives, the maximum absorption wavelength (λmax) would likely be observed in the 245-280 nm range. uwosh.eduresearchgate.net The butoxy and tetrahydrofuran substituents are not part of the primary chromophore and are expected to have only a minor (auxochromic) effect on the λmax. The intensity of the absorption is described by the molar absorptivity (ε), which is typically high for such π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Solvent |

|---|

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the intensities and positions of the diffracted X-rays, a model of the electron density within the crystal can be generated. This electron density map is then used to determine the positions of the individual atoms, leading to a complete molecular structure.

In the case of this compound, X-ray crystallography would confirm the (Z)-configuration of the exocyclic double bond by precisely measuring the relative positions of the substituents on that bond. Furthermore, it would reveal the conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation) and the spatial orientation of the butoxy group at the C2 position.

If the compound crystallizes in a chiral space group, X-ray crystallography can also be used to determine the absolute configuration of its stereocenters. This is typically achieved using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. Given that this compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, determining its absolute configuration (R or S) would be a key outcome of such an analysis.

While no specific crystallographic data for this compound has been reported, studies on similar structures, such as other substituted furan (B31954) and butenolide derivatives, have successfully employed this technique for structural confirmation and absolute configuration assignment. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₈O₂ |

| Formula Weight | 230.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.1, 8.5, 15.2 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 1295 |

| Z | 4 |

| Density (calculated) | 1.18 g/cm³ |

| R-factor | < 0.05 |

Note: This table is purely illustrative and is not based on experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry Determination (if chiral centers are present or introduced)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgkud.ac.in These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the enantiomeric purity and absolute stereochemistry of chiral compounds. kud.ac.inlibretexts.org

This compound possesses a stereocenter at the C2 position, making it a chiral molecule that exists as a pair of enantiomers.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org A CD spectrum displays positive or negative peaks (known as Cotton effects) at the wavelengths of absorption of the molecule's chromophores. libretexts.orgslideshare.net The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereocenters near the chromophore. For this compound, the benzylidene-tetrahydrofuran moiety constitutes the primary chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for each enantiomer (R and S). By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the sample can be assigned. rsc.orgmdpi.com

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgkud.ac.in An ORD curve shows how the specific rotation of a chiral compound varies with wavelength. The shape of the ORD curve, particularly in the region of a chromophore's absorption band (known as the Cotton effect region), is also indicative of the absolute stereochemistry. libretexts.org

The enantiomeric purity of a sample of this compound could be assessed using these techniques. A pure enantiomer would exhibit a CD or ORD spectrum with a specific sign and magnitude, while a racemic mixture would be chiroptically silent. The magnitude of the observed CD or ORD signal is directly proportional to the enantiomeric excess.

While specific CD or ORD data for this compound are not available, the application of these techniques to other butenolide and furan derivatives has been well-documented for the assignment of absolute configurations. rsc.orgacs.orgnih.govnih.gov

Table 2: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Technique | Enantiomer | Hypothetical Observation |

| CD | (R) | Positive Cotton effect around 280 nm, Negative at 230 nm |

| CD | (S) | Negative Cotton effect around 280 nm, Positive at 230 nm |

| ORD | (R) | Positive peak followed by a negative trough (positive CE) |

| ORD | (S) | Negative trough followed by a positive peak (negative CE) |

Note: This table is purely illustrative and is not based on experimental data.

Computational Chemistry and Theoretical Studies of Z 4 Benzylidene 2 Butoxytetrahydrofuran

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and molecular reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a hypothetical study of (Z)-4-Benzylidene-2-butoxytetrahydrofuran, DFT calculations would typically be employed to determine its ground-state geometry, electronic distribution, and other key parameters. A common approach would involve using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to perform geometry optimization. This would yield the lowest energy arrangement of the atoms.

From such a calculation, various properties could be derived and tabulated. The table below illustrates the type of data that would be generated from a DFT study.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: The values in this table are placeholders and are not based on actual experimental or computational data, as such information is not currently available for this specific compound.

Ab Initio Methods for High-Accuracy Calculations of Molecular Parameters

For higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide more accurate electronic energies and molecular parameters, albeit at a higher computational cost. These methods would be particularly useful for benchmarking the results from DFT calculations and for obtaining highly reliable data on properties like electron correlation effects.

Conformational Analysis and Energy Minima Identification

Potential Energy Surface Scans and Global Minimum Search

To explore the conformational space, a potential energy surface (PES) scan would be performed. This involves systematically changing specific dihedral angles within the molecule (e.g., those associated with the butoxy group and the benzylidene substituent) and calculating the energy at each step. This process helps to identify various energy minima (stable conformers) and the transition states that connect them. The results of such a scan would reveal the most likely shapes the molecule adopts.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can provide a more comprehensive sampling of the conformational space. These simulations can help to assess the relative stability of different conformers identified from PES scans and to understand how the molecule behaves in a solution environment.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to aid in the experimental characterization of a compound.

For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculated vibrational frequencies from a DFT calculation can be correlated with experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C=C stretch (benzylidene) | Data not available |

| C-O-C stretch (ether) | Data not available | |

| ¹H NMR Spectroscopy | Chemical Shift (vinyl H) | Data not available |

| Chemical Shift (butoxy CH₂) | Data not available | |

| ¹³C NMR Spectroscopy | Chemical Shift (C=C) | Data not available |

| UV-Vis Spectroscopy | λmax (nm) | Data not available |

Note: The values in this table are placeholders and are not based on actual experimental or computational data, as such information is not currently available for this specific compound.

Theoretical Predictions of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry in structural elucidation. For this compound, theoretical calculations, primarily using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework, can provide valuable insights into its 1H and 13C NMR spectra.

Methodologies such as DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) are commonly employed to first optimize the molecular geometry of the compound. unn.edu.ngnih.gov Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is highly dependent on several factors, including the choice of the functional and basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). unn.edu.ngruc.dknih.gov Discrepancies between calculated and experimental shifts can arise from conformational dynamics in solution, which can be addressed by performing a weighted averaging of chemical shifts over several low-energy conformers. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated in such a study, comparing theoretical predictions with potential experimental values.

Table 1: Hypothetical Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound.

| Atom | Calculated 1H Shift (GIAO/DFT) | Hypothetical Experimental 1H Shift | Calculated 13C Shift (GIAO/DFT) | Hypothetical Experimental 13C Shift |

| C=CH-Ph | 6.45 | 6.50 | 128.5 | 129.0 |

| Ph (ortho) | 7.30 | 7.35 | 129.2 | 129.8 |

| Ph (meta) | 7.20 | 7.25 | 128.0 | 128.6 |

| Ph (para) | 7.10 | 7.15 | 127.5 | 128.1 |

| O-CH-O | 5.20 | 5.25 | 105.3 | 105.9 |

| C-CH2-C=C | 3.10 | 3.15 | 35.8 | 36.4 |

| O-CH2 (Butoxy) | 3.60 | 3.65 | 68.2 | 68.8 |

| CH2 (Butoxy) | 1.60 | 1.65 | 31.5 | 32.1 |

| CH2 (Butoxy) | 1.40 | 1.45 | 19.3 | 19.9 |

| CH3 (Butoxy) | 0.90 | 0.95 | 13.7 | 14.2 |

Note: The data in this table is illustrative and not based on published results.

Calculations of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is another area where computational methods provide significant predictive power. Theoretical calculations of the vibrational frequencies and intensities for this compound can aid in the assignment of experimental spectra.

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface using a selected DFT functional and basis set. nih.govresearchgate.net Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies often exhibit systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement with experimental data, these calculated frequencies are typically scaled using empirical scaling factors. researchgate.net

These calculations can predict the positions and relative intensities of key vibrational modes, such as C-H stretching, C=C stretching of the benzylidene group, and C-O stretching within the tetrahydrofuran (B95107) and butoxy moieties. researchgate.net For instance, the characteristic C=O stretching frequency in related ketones is expected in the 1680-1715 cm-1 range, and calculations can pinpoint this value more precisely for the specific electronic environment of the target molecule. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies (cm-1) for Key Functional Groups of this compound.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Alkyl C-H Stretch | 2850-2960 | Strong |

| C=C Stretch (Benzylidene) | 1640 | Medium-Strong |

| Aromatic C=C Stretch | 1580, 1490 | Medium |

| C-O-C Stretch (Ether) | 1080-1150 | Strong |

| =C-H Out-of-Plane Bend | 970 | Strong |

Note: The data in this table is illustrative and not based on published results.

Electronic Absorption Spectra Modeling and Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for modeling the electronic absorption spectra of molecules like this compound. researchgate.netcecam.orgcmu.ac.th This method calculates the vertical excitation energies and oscillator strengths, which correspond to the positions (λmax) and intensities of absorption bands in a UV-Vis spectrum.

The calculations are typically performed on the optimized ground-state geometry. cmu.ac.th The choice of functional is critical, with hybrid functionals often providing a good description of electronic transitions. researchgate.netcmu.ac.th Solvation effects are also crucial for accurate predictions and are commonly included using PCM or similar models. researchgate.net

For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the conjugated system of the benzylidene group as the dominant features in the UV-Vis spectrum. The calculations can also identify weaker n → π* transitions. The results allow for a detailed assignment of the observed spectral bands to specific electronic transitions between molecular orbitals. nih.gov

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 310 | 0.75 | HOMO → LUMO (π → π) |

| S0 → S2 | 265 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 240 | 0.02 | n → π* |

Note: The data in this table is illustrative and not based on published results. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is invaluable for exploring the potential chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify transition states, calculate activation barriers, and determine the most likely reaction pathways.

Transition State Location and Intrinsic Reaction Coordinate (IRC) Calculations